Boc-NH-PEG10-CH2CH2COOH
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Overview
Description
Boc-NH-PEG10-CH2CH2COOH is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-PEG10-CH2CH2COOH is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG10-CH2CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amines to form amide bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to yield the free amine
Common Reagents and Conditions
EDC or DCC: Used as activators for forming stable amide bonds.
Mild Acidic Conditions: Used for deprotecting the Boc group
Major Products Formed
Amide Bonds: Formed when the terminal carboxylic acid reacts with primary amines.
Free Amine: Formed after deprotection of the Boc group
Scientific Research Applications
Boc-NH-PEG10-CH2CH2COOH has a wide range of applications in scientific research, including:
Mechanism of Action
Boc-NH-PEG10-CH2CH2COOH exerts its effects through the formation of stable amide bonds and the deprotection of the Boc group to yield free amines. These reactions facilitate the modification of biomolecules and the synthesis of complex compounds. The PEG spacer enhances solubility and stability, making it an effective linker in various applications .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG8-acid: Similar structure but with a shorter PEG spacer.
t-Boc-N-amido-PEG10-propargyl: Contains a propargyl group instead of a terminal carboxylic acid.
t-Boc-N-amido-PEG10-azide: Contains an azide group for click chemistry applications.
Uniqueness
Boc-NH-PEG10-CH2CH2COOH is unique due to its combination of a Boc-protected amino group and a terminal carboxylic acid, along with a PEG spacer that enhances solubility and stability. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C28H55NO14 |
---|---|
Molecular Weight |
629.74 |
IUPAC Name |
2,2-dimethyl-4-oxo-3,8,11,14,17,20,23,26,29,32,35-undecaoxa-5-azaoctatriacontan-38-oic acid |
InChI |
InChI=1S/C28H55NO14/c1-28(2,3)43-27(32)29-5-7-34-9-11-36-13-15-38-17-19-40-21-23-42-25-24-41-22-20-39-18-16-37-14-12-35-10-8-33-6-4-26(30)31/h4-25H2,1-3H3,(H,29,32)(H,30,31) |
InChI Key |
POILRVKYUGIPHY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
t-Boc-N-amido-PEG10-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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